molecular formula C23H18ClNO6 B6106281 2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate

2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate

Cat. No. B6106281
M. Wt: 439.8 g/mol
InChI Key: IZHLFQMPPSVSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "ENB," and it has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ENB is not well understood. However, studies have shown that ENB exerts its biological activities by inhibiting specific enzymes or proteins. For instance, ENB has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. ENB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Biochemical and Physiological Effects:
ENB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ENB inhibits the growth of cancer cells, viruses, and bacteria. ENB has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that ENB has herbicidal and insecticidal properties.

Advantages and Limitations for Lab Experiments

ENB has several advantages and limitations for lab experiments. One of the main advantages is that ENB is relatively easy to synthesize and purify. Additionally, ENB has a high melting point, which makes it easy to handle and store. However, one of the main limitations of ENB is that its mechanism of action is not well understood, which makes it challenging to design experiments that can elucidate its biological activities.

Future Directions

There are several future directions for research on ENB. One of the most promising areas of research is the development of ENB-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, there is a need for further studies to elucidate the mechanism of action of ENB and to identify its molecular targets. Furthermore, research is needed to explore the potential use of ENB as a herbicide, insecticide, and polymer stabilizer. Finally, there is a need for studies to investigate the environmental impact of ENB and its potential toxicity to humans and other organisms.
Conclusion:
In conclusion, ENB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of ENB and to identify its molecular targets.

Synthesis Methods

The synthesis of ENB involves the reaction of 4-(2-chloro-6-nitrophenoxy)benzoic acid with 2-(4-ethylphenyl)-2-oxoacetic acid in the presence of a coupling agent such as DCC (N,N’-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). This reaction leads to the formation of ENB as a white crystalline solid with a melting point of 105-107°C.

Scientific Research Applications

ENB has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, ENB has been investigated for its anticancer, antiviral, and antibacterial activities. In agrochemicals, ENB has been studied for its herbicidal and insecticidal properties. In materials science, ENB has been explored for its potential use as a polymer stabilizer.

properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 4-(2-chloro-6-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO6/c1-2-15-6-8-16(9-7-15)21(26)14-30-23(27)17-10-12-18(13-11-17)31-22-19(24)4-3-5-20(22)25(28)29/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHLFQMPPSVSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.